molecular formula C10H21N3O2S B6282619 N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 1343758-40-6

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6282619
CAS No.: 1343758-40-6
M. Wt: 247.4
InChI Key:
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring substituted with an aminoethyl group and a cyclopropanesulfonamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, often using ethylenediamine as a reagent.

    Attachment of the Cyclopropanesulfonamide Moiety: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Ethylenediamine, cyclopropanesulfonyl chloride, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide: Unique due to its cyclopropanesulfonamide moiety.

    N-[1-(2-aminoethyl)piperidin-4-yl]sulfonamide: Lacks the cyclopropane ring, resulting in different chemical properties.

    N-[1-(2-aminoethyl)piperidin-4-yl]benzene sulfonamide: Contains a benzene ring instead of a cyclopropane ring, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its combination of a piperidine ring, aminoethyl group, and cyclopropanesulfonamide moiety.

Properties

CAS No.

1343758-40-6

Molecular Formula

C10H21N3O2S

Molecular Weight

247.4

Purity

95

Origin of Product

United States

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